molecular formula C9H10O B049846 Allyl phenyl ether CAS No. 1746-13-0

Allyl phenyl ether

Cat. No.: B049846
CAS No.: 1746-13-0
M. Wt: 134.17 g/mol
InChI Key: POSICDHOUBKJKP-UHFFFAOYSA-N
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Description

Allyl phenyl ether, also known as (prop-2-en-1-yloxy)benzene, is an organic compound with the molecular formula C₉H₁₀O. It is a colorless solid that is primarily used in organic synthesis. The compound is characterized by the presence of an allyl group (CH₂=CH-CH₂-) attached to a phenyl group (C₆H₅-) through an oxygen atom, forming an ether linkage.

Mechanism of Action

Target of Action

The primary target of Allyl phenyl ether is the ortho position of the benzene ring . This organic compound, with the formula C6H5OCH2CH=CH2, is a colorless solid .

Mode of Action

This compound undergoes a Claisen rearrangement , a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces the non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .

Biochemical Pathways

The Claisen rearrangement is part of a broader class of reactions called sigmatropic rearrangements . While Claisen rearrangements are rare in biological chemistry, one example is the chorismate mutase catalyzed Claisen rearrangement of chorismate (an allylic vinyl ether) to form prephenate . Prephenate is a precursor in the biosynthetic pathway of aromatic amino acids phenylalanine and tyrosine .

Pharmacokinetics

It’s known that the compound is a colorless solid , and its reaction, the Claisen rearrangement, is exothermic . This suggests that the compound may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that could impact its bioavailability.

Result of Action

The result of the Claisen rearrangement of this compound is the formation of an o-allylphenol . This rearrangement initially produces a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate, which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .

Action Environment

The Claisen rearrangement of this compound occurs when the compound is heated to 250°C . Environmental factors such as temperature and the presence of acid catalysts can influence the compound’s action, efficacy, and stability . For example, this compound converts to 2-allylphenol in the presence of acid catalysts . Additionally, the reaction is exothermic, suggesting that the environment in which the reaction takes place could impact the rearrangement .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl phenyl ether is typically synthesized through the reaction of sodium phenoxide with allyl bromide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{ONa} + \text{BrCH}_2\text{CH=CH}_2 \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CH=CH}_2 + \text{NaBr} ] This reaction is highly efficient, yielding almost quantitative amounts of this compound when conducted in a homogeneous solution using dimethoxyethane . When the reaction is performed as a slurry in diethyl ether, the predominant product is 2-allylphenol after acidic work-up .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes, with optimizations for large-scale operations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Allyl phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acid Catalysts: Used in Claisen rearrangement to convert this compound to 2-allylphenol.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include halides and amines.

Major Products:

    2-Allylphenol: Formed through Claisen rearrangement.

    Epoxides and Aldehydes: Formed through oxidation reactions.

    Substituted Phenyl Ethers: Formed through nucleophilic substitution.

Scientific Research Applications

Allyl phenyl ether has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

    Phenyl Vinyl Ether: Similar in structure but contains a vinyl group instead of an allyl group.

    Allyl Benzene: Contains an allyl group directly attached to a benzene ring without the ether linkage.

    Phenyl Allyl Sulfide: Contains a sulfur atom in place of the oxygen atom in allyl phenyl ether.

Uniqueness: this compound is unique due to its ability to undergo Claisen rearrangement, forming 2-allylphenol, which is a valuable intermediate in organic synthesis. Its ether linkage and the presence of both allyl and phenyl groups make it versatile for various chemical transformations .

Properties

IUPAC Name

prop-2-enoxybenzene
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InChI

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSICDHOUBKJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061943
Record name Allyl phenyl ether
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Molecular Weight

134.17 g/mol
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CAS No.

1746-13-0
Record name Allyl phenyl ether
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Record name Phenyl allyl ether
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Record name Allyl phenyl ether
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Record name Benzene, (2-propen-1-yloxy)-
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Record name Allyl phenyl ether
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Record name Allyl phenyl ether
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Record name ALLYL PHENYL ETHER
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Synthesis routes and methods I

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
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Synthesis routes and methods II

Procedure details

A mixture of bis(1,5-cyclooctadiene)iridium tetrafluoroborate [Ir(cod)2]+BF4− (0.01 mmol) and toluene (1.0 ml) was treated with phenol (1 mmol) and allyl acetate (5 mmol) with stirring at 100° C. The reaction mixtures after 5 hours and after 15 hours of the reaction were analyzed by gas chromatography. In the reaction mixture after 5 hours, phenyl allyl ether was formed in a yield of 21% with a conversion from phenol of 23%. In the reaction mixture after 15 hours, phenyl allyl ether was formed in a yield of 51% with a conversion from phenol of 51%.
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bis(1,5-cyclooctadiene)iridium tetrafluoroborate
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Synthesis routes and methods III

Procedure details

To a round-bottomed flask containing a solution of phenol (30 g, 319 mmol) in acetonitrile (150 ml) at room temperature was added potassium carbonate (66 g, 478 mmol) and allyl bromide (49.8 g, 412 mmol). The mixture was heated to 50° C. and stirred for 3.5 hours. The solids were filtered out and the filtrate was concentrated to a minimum volume. The crude material was diluted with water (200 ml) and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with brine (2×100 ml), dried over anhydrous magnesium sulfate, filtered, and concentrated to afford crude allyloxybenzene as brown oil (35 g); 1H NMR (300 MHz, CDCl3): δ 7.20-7.30 (m, 2H), 6.89-6.96 (m, 3H), 5.99-6.12 (m, 1H), 5.41 (d, J=17.1 Hz, 1H), 5.28 (d, J=10.5 Hz, 1H), 4.52 (d, J=5.1 Hz, 2H).
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30 g
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66 g
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Synthesis routes and methods IV

Procedure details

94 g phenol (1 mol), 155 g anhydrous potassium carbonate (1.2 mol) and 300 mL acetone were added to a three-necked bottle, and stirred at 50° C. for 10 minutes. 107 g 3-bromopropylene (0.9 mol) was added dropwise, then the mixture was refluxed for 2 hours. After acetone was evaporated under reduced pressure, water was added to the residual solution and a solid was isolated. After sucked filtration, 108 g solid was obtained. Yield: 90.1%. MS: 135 (M+1).
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94 g
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90.1%

Synthesis routes and methods V

Procedure details

More precisely, 9.3 g of mercurobutol are taken which are dissolved in 50 ml of hot denatured alcohol, in the presence of NaCl. 2 g of potash are carefully added. A thick white precipitate is formed. 4.4 ml of allyl bromide are added in 21 ml of denatured alcohol and the product is mixed with the precipitate which becomes more fluid. The product is heated for two hours at the boiling temperature of the alcohol, then filtered hot. 9.43 g of 2-chloromercuri 4-tertiobutyl phenol allyl-ether are obtained, with a yield of 92%. This product is pure, as may be checked by thin layer chromatography. Its melting temperature is 110° C. It is in the form of a white, water-insoluble powder.
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9.3 g
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denatured alcohol
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92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of allyl phenyl ether?

A1: this compound has the molecular formula C9H10O and a molecular weight of 134.176 g/mol.

Q2: How can this compound be synthesized?

A2: this compound can be synthesized via the Williamson ether synthesis. This involves reacting phenol with allyl bromide in the presence of a base, typically potassium carbonate, in acetone. []

Q3: Are there any alternative synthetic methods for this compound?

A3: Yes, this compound can also be synthesized using a vertical membrane reactor with an A-172 membrane acting as a phase-transfer catalyst. This method facilitates phenol recovery from wastewater while simultaneously producing this compound. []

Q4: What is the most prominent reaction this compound undergoes?

A4: this compound is well-known for undergoing the Claisen rearrangement, a [, ]-sigmatropic rearrangement that converts it to 2-allylphenol. This reaction can be induced thermally, by acid catalysts, or even at the air-water interface (on-water effect). [, , , ]

Q5: Can the Claisen rearrangement of this compound be performed without a catalyst?

A5: Yes, the Claisen rearrangement of this compound can be achieved under solvent-free and catalyst-free conditions using microwave irradiation. This method significantly accelerates the reaction rate compared to conventional heating. []

Q6: How do different catalysts influence the Claisen rearrangement of this compound?

A6: The choice of catalyst can significantly impact the selectivity of the Claisen rearrangement. For instance, while thermal rearrangement primarily yields 2-allylphenol, zeolite catalysts like H-ZSM-5 can lead to the formation of 2-methyldihydrobenzofuran as a major byproduct. In contrast, Na-ZSM-5 selectively produces 2-allylphenol. [, ]

Q7: Can this compound undergo reactions other than the Claisen rearrangement?

A7: Yes, this compound exhibits diverse reactivity. It can undergo deallylation with molecular iodine in polyethylene glycol-400, producing phenol. This deallylation strategy can be applied to the synthesis of flavones. []

Q8: How does the structure of this compound influence its reactivity?

A8: The presence of the allyl group makes this compound susceptible to reactions like the Claisen rearrangement. Furthermore, the electronic nature of substituents on the phenyl ring can direct the regioselectivity of the rearrangement. Electron-releasing groups favor migration to the 6-position, while electron-withdrawing groups favor the 2-position. [, ]

Q9: What are the potential applications of this compound?

A9: this compound serves as a valuable starting material in organic synthesis. It is particularly useful in the production of 2-allylphenol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, polymers, and fine chemicals. [, ]

Q10: Can this compound be utilized in material science?

A10: Yes, p-sulfonated polythis compound, a polymer derived from this compound, can be used to construct artificial solid electrolyte interphase (SEI) films for lithium-ion batteries. This polymer coating enhances the electrochemical performance of graphite electrodes in these batteries. []

Q11: Have computational studies been conducted on the Claisen rearrangement of this compound?

A11: Yes, density functional theory (DFT) calculations have provided insights into the mechanism of the Claisen rearrangement of this compound. These studies have identified key intermediates and transition states, shedding light on the factors governing the reaction rate and selectivity. [, ]

Q12: Has the mechanism of this compound's Claisen rearrangement been studied using electron localization function (ELF) analysis?

A12: Yes, Bonding Evolution Theory (BET), which combines topological analysis of the ELF with catastrophe theory, has been used to dissect the Claisen rearrangement mechanism. This approach revealed ten distinct steps involving bond breaking and formation, culminating in the dearomatization of the phenyl ring. []

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